molecular formula C10H8F3NO3S B14061480 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14061480
M. Wt: 279.24 g/mol
InChI Key: YIELTYSUFMBEMC-UHFFFAOYSA-N
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Description

1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO3S It is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and subsequent functional group transformations. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both the nitro and trifluoromethylthio groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H8F3NO3S

Molecular Weight

279.24 g/mol

IUPAC Name

1-[2-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3S/c1-2-9(15)7-5-6(18-10(11,12)13)3-4-8(7)14(16)17/h3-5H,2H2,1H3

InChI Key

YIELTYSUFMBEMC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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